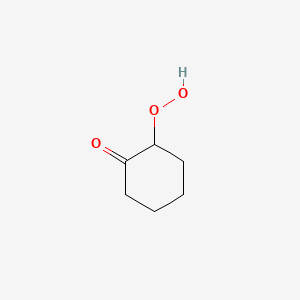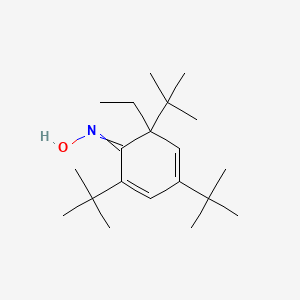
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyl groups and an ethyl group attached to a cyclohexadienylidene ring, with a hydroxylamine functional group. This compound is of interest in various fields of scientific research due to its steric hindrance and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine typically involves the reaction of 2,4,6-tri-tert-butylphenol with ethyl iodide under basic conditions to introduce the ethyl group. This is followed by the reaction with hydroxylamine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers and as an additive in various industrial processes
Wirkmechanismus
The mechanism by which N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine exerts its effects involves its ability to stabilize free radicals and interact with various molecular targets. The compound’s steric hindrance and electronic properties allow it to effectively scavenge free radicals and prevent oxidative damage. It also interacts with specific enzymes and receptors, modulating their activity and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the ethyl group and hydroxylamine functionality.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains a methylaniline group instead of the hydroxylamine group.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group and the ethyl group.
Uniqueness
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is unique due to its combination of steric hindrance and electronic properties, which make it a valuable compound in various research applications. Its ability to stabilize free radicals and interact with biological targets sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
53647-28-2 |
|---|---|
Molekularformel |
C20H35NO |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N-(2,4,6-tritert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H35NO/c1-11-20(19(8,9)10)13-14(17(2,3)4)12-15(16(20)21-22)18(5,6)7/h12-13,22H,11H2,1-10H3 |
InChI-Schlüssel |
IQUUXKKBMWWXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C=C(C=C(C1=NO)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


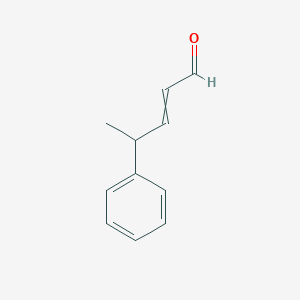

![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

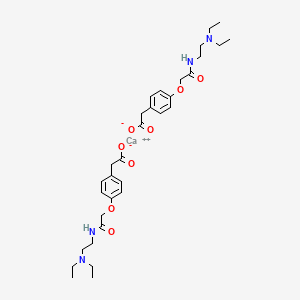

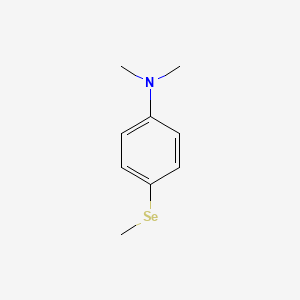
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)

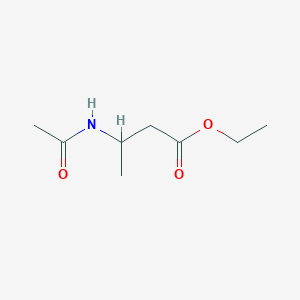
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
